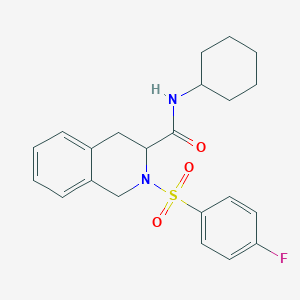![molecular formula C19H15ClN2S B11572479 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11572479.png)
6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-クロロフェニル)-2-(4-メチルベンジル)イミダゾ[2,1-b][1,3]チアゾールは、イミダゾ[2,1-b][1,3]チアゾールコアを特徴とする複素環式化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途のために注目されています。その構造にクロロフェニル基とメチルベンジル基の両方が存在することで、独特の化学的性質と反応性が得られます。
2. 製法
合成経路と反応条件: 6-(4-クロロフェニル)-2-(4-メチルベンジル)イミダゾ[2,1-b][1,3]チアゾールの合成は、通常、適切な前駆体を制御された条件下で環化させることを含みます。一般的な方法の1つには、4-クロロベンズアルデヒドと4-メチルベンジルアミンを反応させて中間体シッフ塩基を形成し、その後、チオアミドと環化させて目的の化合物を得ることがあります。反応条件は、多くの場合、エタノールやアセトニトリルなどの適切な溶媒と、p-トルエンスルホン酸などの触媒を用いて、還流下で行われます。
工業生産方法: 工業的な環境では、この化合物の製造には、収率と効率を高めるために連続フロー合成技術が用いられる場合があります。自動反応器と反応パラメーターの精密な制御により、品質とスケーラビリティの一貫性が確保されます。
反応の種類:
酸化: この化合物は、特にメチルベンジル基で酸化反応を起こす可能性があり、対応するアルデヒドやカルボン酸を生成します。
還元: 還元反応はイミダゾール環を標的にすることができ、ジヒドロイミダゾール誘導体の生成につながる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用います。
置換: アミンやチオールなどの求核試薬を塩基性条件下で用います。
主な生成物:
酸化: 4-クロロベンズアルデヒドまたは4-クロロ安息香酸が生成されます。
還元: ジヒドロイミダゾール誘導体が生成されます。
置換: 置換イミダゾ[2,1-b][1,3]チアゾール誘導体が生成されます。
4. 科学研究における用途
化学: この化合物は、より複雑な分子の合成における構成単位として使用され、特に、潜在的な生物活性を持つ新しい複素環式化合物の開発に役立っています。
生物学: 生物学研究では、この化合物は、特にさまざまな生物学的標的との相互作用において、創薬におけるファーマコフォアとしての可能性について研究されています。
医学: この化合物は、特定の酵素や受容体と相互作用する能力により、抗菌剤や抗癌剤としての予備的な研究で有望な結果を示しています。
産業: 産業分野では、この化合物は、独自の電子特性や光学特性を持つ新素材の開発における潜在的な用途について検討されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the target compound. The reaction conditions often involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent, owing to its ability to interact with specific enzymes and receptors.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
作用機序
6-(4-クロロフェニル)-2-(4-メチルベンジル)イミダゾ[2,1-b][1,3]チアゾールが効果を発揮するメカニズムは、主に酵素や受容体などの分子標的との相互作用によって行われます。この化合物は、活性部位に結合して、これらの標的の活性を阻害または調節することができます。クロロフェニル基とメチルベンジル基の存在により、結合親和性と特異性が向上します。
類似の化合物:
- 6-(4-クロロフェニル)-2-フェニルイミダゾ[2,1-b][1,3]チアゾール
- 6-(4-メチルフェニル)-2-(4-クロロベンジル)イミダゾ[2,1-b][1,3]チアゾール
比較: 類似の化合物と比較して、6-(4-クロロフェニル)-2-(4-メチルベンジル)イミダゾ[2,1-b][1,3]チアゾールは、クロロフェニル基とメチルベンジル基の特定の位置による独自の反応性を示します。この位置は、その化学的挙動に影響を与え、特に、特定の生物学的標的との相互作用が重要な医薬品化学における特定の用途に適しています。
類似化合物との比較
- 6-(4-Chlorophenyl)-2-phenylimidazo[2,1-b][1,3]thiazole
- 6-(4-Methylphenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3]thiazole
Comparison: Compared to similar compounds, 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole exhibits unique reactivity due to the specific positioning of the chlorophenyl and methylbenzyl groups. This positioning influences its chemical behavior, making it more suitable for certain applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
特性
分子式 |
C19H15ClN2S |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C19H15ClN2S/c1-13-2-4-14(5-3-13)10-17-11-22-12-18(21-19(22)23-17)15-6-8-16(20)9-7-15/h2-9,11-12H,10H2,1H3 |
InChIキー |
QQZVCCNPTRAKOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B11572404.png)
![Methyl 5-(4-bromophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11572411.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572415.png)
![{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11572420.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11572422.png)
![7-(Tert-butyl)-2-(5-methyl-2-furyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B11572431.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11572443.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572449.png)
![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572453.png)

![6-(4-chlorophenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572463.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11572473.png)

![prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572489.png)
